3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1171920-98-1

3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-1677139
CAS Number: 1171920-98-1
Molecular Formula: C7H6BrF2N5
Molecular Weight: 278.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[3,4-d]pyrimidines represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. These compounds are considered bioisosteres of purines, displaying a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties [, , , ]. Their structural similarity to naturally occurring nucleobases makes them attractive scaffolds for developing novel therapeutic agents and tools for biochemical research.

Mechanism of Action
  • Kinase Inhibition: Many pyrazolo[3,4-d]pyrimidines act as kinase inhibitors, interfering with cellular signaling pathways involved in various disease processes [].

1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound is an anticancer drug. []
  • Relevance: This compound shares the core structure of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with 3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Both compounds feature substitutions at the N4 and another position on the core structure. []
  • Compound Description: This compound is a key intermediate in the synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs. These analogs were evaluated for their ability to inhibit acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. []
  • Relevance: This compound shares the core structure of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with 3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The difference lies in the halogen substituent at the C3 position (Iodine vs. Bromine). []

N-alkylated pyrazolo[3,4-d]pyrimidine derivatives

  • Compound Description: This group of compounds exhibits inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. Their Ki values range from 15.41 ± 1.39–63.03 ± 10.68 nM for AChE, 17.68 ± 1.92–66.27 ± 5.43 nM for hCA I, and 8.41 ± 2.03–28.60 ± 7.32 nM for hCA II. []
  • Relevance: These compounds share the core structure of 1H-pyrazolo[3,4-d]pyrimidine with 3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and feature various alkyl substituents on the N1 nitrogen atom. []

3-Bromopyrazolo[3,4-d]pyrimidine 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides

  • Compound Description: This class of compounds represents modified DNA constituents characterized by an unusually rigid sugar N-conformation. []
  • Relevance: These compounds share the 3-bromopyrazolo[3,4-d]pyrimidine moiety with 3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. They differ in the presence of a 2'-deoxy-2'-fluoro-beta-D-arabinonucleoside sugar moiety attached to the N1 nitrogen of the pyrazolo[3,4-d]pyrimidine ring. []

N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

  • Compound Description: This group encompasses ten newly synthesized compounds, with the structures of nine reported. They are categorized based on their crystallization patterns: stoichiometric hydrates and solvent-free forms. These compounds exhibit diverse hydrogen bonding patterns in their crystal structures, forming either two-dimensional sheets or three-dimensional frameworks. []
  • Relevance: These compounds are structurally similar to 3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, sharing the core 1H-pyrazolo[3,4-d]pyrimidine structure. The key difference lies in the presence of an amino group at the C6 position and various substituents at the N4 position, while 3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a bromine substituent at the C3 position and a 2,2-difluoroethyl group at the N4 position. []

3-[5-[(N-biotinyl-6- amiocaproyl)amino]pentyl]-1-(2-deoxy-beta-D-erythro-pentofuranosyl )-1H-pyrazolo[3,4-d]pyrimidin-4-amine 5'-triphosphate (bio-13-dAPPTP)

  • Compound Description: This compound is a novel dATP analogue designed for labeling DNA probes. It is modified at the 3-position with a flexible linker arm carrying a terminal biotin moiety. []
  • Relevance: This compound shares the core structure of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with 3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and features a complex substituent at the C3 position incorporating a biotin moiety. []

4-(4-8-oxa-3-azabicyclo[3.2.1]-octan-3yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6yl)aniline (precursor 10)

  • Compound Description: This compound serves as a precursor for radiolabeling in the synthesis of [(18)F]ATPFU, a potential PET ligand for mTOR. []
  • Relevance: This compound shares the core structure of 1H-pyrazolo[3,4-d]pyrimidine with 3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, but has an amino group at the C6 position, a trifluoroethyl group at N1, and a complex bicyclic substituent at C4. []

[(18)F]1-(4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-3-(2-fluoroethyl)urea ([(18)F]ATPFU)

  • Compound Description: This radiolabeled compound is a potential PET ligand for imaging the mammalian target of rapamycin (mTOR). []
  • Relevance: This compound shares the core structure of 1H-pyrazolo[3,4-d]pyrimidine with 3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, but features a complex structure incorporating a radiolabeled fluoroethyl urea moiety. []

3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives

  • Compound Description: This series of derivatives act as Src inhibitors and exhibit potent anti-triple negative breast cancer (TNBC) activity both in vitro and in vivo. []
  • Relevance: These compounds share the core 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure with 3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The primary difference lies in the presence of a phenylethynyl substituent at the C3 position. []
  • Compound Description: This compound is a multikinase inhibitor that potently inhibits Src (IC50 = 0.003 μM), KDR (IC50 = 0.032 μM), and several kinases involved in the MAPK signaling pathway. It shows promising anti-TNBC activities both in vitro and in vivo, coupled with good pharmacokinetic properties and low toxicity. []
  • Relevance: This compound, a derivative of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, shares the core 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure with 3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The significant difference lies in the complex substituent at the C3 position, which incorporates a phenylethynyl linker connected to a benzamide moiety. []

2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives

  • Compound Description: Designed as PI3Kδ inhibitors, this series of compounds replaces the carbonyl group in the related quinazolinone core with a sulfonyl group. While exhibiting decreased PI3Kδ inhibitory potency compared to the quinazolinone lead compounds, these derivatives maintain high selectivity over other PI3K isoforms. []
  • Relevance: These compounds, while structurally distinct from 3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are mentioned in the context of exploring structural modifications for PI3Kδ inhibition. The research highlights the impact of replacing a carbonyl group with a sulfonyl group, a concept potentially relevant to modifying the 3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine structure for altering its biological activity. []

Pyrazolo[1,5-a][1,3,5]triazine derivatives

  • Compound Description: These compounds were synthesized and characterized for their potential vasodilator activity. Some derivatives, particularly those with a dichloromethyl group in the second position and various substituents in the fourth position, exhibited promising vasodilator effects. []
  • Relevance: While structurally distinct from 3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, these compounds are mentioned in the context of vasodilator activity. This research highlights the exploration of different heterocyclic scaffolds, such as pyrazolo[1,5-a][1,3,5]triazines, for potential therapeutic applications, suggesting alternative structural motifs to the pyrazolo[3,4-d]pyrimidine core for investigating vasodilatory effects. []

Oxazolo[4,5-d]pyrimidine derivatives

  • Relevance: Similar to the pyrazolo[1,5-a][1,3,5]triazine derivatives, these compounds are structurally distinct from 3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine but are mentioned in the context of exploring different heterocyclic systems for vasodilator activity. This research underscores the importance of structural diversity in drug discovery and highlights the potential limitations of certain heterocyclic scaffolds, such as oxazolo[4,5-d]pyrimidines, in achieving desired biological activities. []

Properties

CAS Number

1171920-98-1

Product Name

3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

3-bromo-N-(2,2-difluoroethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C7H6BrF2N5

Molecular Weight

278.06 g/mol

InChI

InChI=1S/C7H6BrF2N5/c8-5-4-6(11-1-3(9)10)12-2-13-7(4)15-14-5/h2-3H,1H2,(H2,11,12,13,14,15)

InChI Key

OLYFVEUYZRWBCR-UHFFFAOYSA-N

SMILES

C1=NC2=NNC(=C2C(=N1)NCC(F)F)Br

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)NCC(F)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.